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molecular formula C11H11NO2S B1331306 Ethyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 34761-09-6

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No. B1331306
M. Wt: 221.28 g/mol
InChI Key: XZSFZYVMRZLUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09324949B2

Procedure details

A dry 2-neck 500 mL round-bottom flask (RBF) was charged with sodium ethanolate (46.2 mL, 124 mmol), diluted with 151 mL absolute EtOH, cooled in an ice bath and treated dropwise with diethyl malonate (17.98 mL, 118 mmol) under an atmosphere of nitrogen. After stirring for 20 minutes, the ice bath was removed and 3-chlorobenzo[d]isothiazole (20.0 g, 118 mmol) was added in one portion and stirred for 24 hours. The reaction solution was quenched with water, extracted with ether and treated with excess 4 M HCl/dioxane. A pinkish-white precipitate was filtered off, suspended in water, basified with Na2CO3, extracted with ether, washed with water and brine, dried over sodium sulfate, filtered and concentrated to yellow solids (˜20 g) which were recrystallized from ethanol/water and dried in a vacuum oven at 60° C. for 3 hrs to give ethyl 3-aminobenzo[b]thiophene-2-carboxylate (19.9 g, 76% yield).
Quantity
46.2 mL
Type
reactant
Reaction Step One
Quantity
17.98 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
151 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])C.[Na+].C(OCC)(=O)[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].Cl[C:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[S:19][N:18]=1>CCO>[NH2:18][C:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[S:19][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
46.2 mL
Type
reactant
Smiles
C(C)[O-].[Na+]
Step Two
Name
Quantity
17.98 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NSC2=C1C=CC=C2
Step Four
Name
Quantity
151 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
ADDITION
Type
ADDITION
Details
treated with excess 4 M HCl/dioxane
FILTRATION
Type
FILTRATION
Details
A pinkish-white precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to yellow solids (˜20 g) which
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. for 3 hrs
Duration
3 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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